5-methyl-3-[(4-nitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
5-methyl-3-[(4-nitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety, with a methyl group at the 5-position and a 4-nitrophenylsulfanyl group at the 3-position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-methyl-3-[(4-nitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Triazine Ring: The indole derivative is then subjected to cyclization with a triazine precursor, such as cyanuric chloride, under basic conditions to form the triazinoindole structure.
Functional Group Modifications: The methyl group is introduced at the 5-position through alkylation reactions, and the 4-nitrophenylsulfanyl group is added via nucleophilic substitution reactions using 4-nitrophenylsulfanyl chloride.
Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
5-methyl-3-[(4-nitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in the formation of 5-Methyl-3-(4-aminophenyl)sulfanyl-[1,2,4]triazino[5,6-b]indole.
Substitution: Nucleophilic substitution reactions can occur at the 3-position, where the sulfanyl group can be replaced with other nucleophiles, such as thiols or amines, to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency .
Scientific Research Applications
5-methyl-3-[(4-nitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits biological activities such as anticancer, antimicrobial, and antiviral properties, making it a potential candidate for drug development.
Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, receptor modulators, and iron chelators, contributing to therapeutic applications in cancer, infectious diseases, and neurodegenerative disorders.
Industry: The compound’s unique chemical properties make it useful in the development of materials with specific electronic, optical, or catalytic properties
Mechanism of Action
The mechanism of action of 5-methyl-3-[(4-nitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, such as iron, through its triazine ring, acting as an iron chelator. This interaction can disrupt metal-dependent biological processes in cells.
Pathways Involved: The compound can induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, caspase-3) and arresting the cell cycle at specific phases. .
Comparison with Similar Compounds
5-methyl-3-[(4-nitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds, such as:
5-Methyl-3-(4-aminophenyl)sulfanyl-[1,2,4]triazino[5,6-b]indole: This compound has an amino group instead of a nitro group, which can alter its biological activity and chemical reactivity.
3-(4-Nitrophenyl)sulfanyl-[1,2,4]triazino[5,6-b]indole: Lacks the methyl group at the 5-position, which can affect its steric and electronic properties.
5-Methyl-3-(4-nitrophenyl)sulfanyl-[1,2,4]triazino[5,6-b]benzimidazole: Contains a benzimidazole ring instead of an indole ring, leading to differences in its chemical behavior and biological effects
Properties
IUPAC Name |
5-methyl-3-(4-nitrophenyl)sulfanyl-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c1-20-13-5-3-2-4-12(13)14-15(20)17-16(19-18-14)24-11-8-6-10(7-9-11)21(22)23/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXABIDGAUCKXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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